3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione
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Overview
Description
3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a sulfanyl group attached to an oxolane-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-2-nitrobenzenethiol with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with oxolane-2,5-dione under controlled conditions to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)oxolane-2,5-dione: Similar structure but lacks the nitro and sulfanyl groups.
3-(4-Nitrophenyl)oxolane-2,5-dione: Similar structure but lacks the methoxy and sulfanyl groups.
3-(4-Methyl-2-nitrophenyl)sulfanyl]oxolane-2,5-dione: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione is unique due to the presence of all three functional groups (methoxy, nitro, and sulfanyl) on the oxolane-2,5-dione ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Properties
CAS No. |
7190-13-8 |
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Molecular Formula |
C11H9NO6S |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
3-(4-methoxy-2-nitrophenyl)sulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C11H9NO6S/c1-17-6-2-3-8(7(4-6)12(15)16)19-9-5-10(13)18-11(9)14/h2-4,9H,5H2,1H3 |
InChI Key |
XXXWJJKKWQRCOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2CC(=O)OC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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